tert-Butyl ethyl malonate

Catalog No.
S663113
CAS No.
32864-38-3
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ethyl malonate

CAS Number

32864-38-3

Product Name

tert-Butyl ethyl malonate

IUPAC Name

3-O-tert-butyl 1-O-ethyl propanedioate

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-5-12-7(10)6-8(11)13-9(2,3)4/h5-6H2,1-4H3

InChI Key

OCOBFMZGRJOSOU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(=O)OC(C)(C)C

The exact mass of the compound tert-Butyl ethyl malonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl ethyl malonate (CAS: 32864-38-3) is an asymmetric, mixed diester of malonic acid that serves as a highly versatile C3 building block in advanced organic synthesis. As a clear, organic-soluble liquid, it possesses the standard reactivity of a malonate—readily undergoing deprotonation and alkylation at the active methylene carbon—but is distinguished by its orthogonally protected carboxylate groups. In procurement and process chemistry, this compound is specifically selected over symmetric malonates to enable precise, stepwise functionalization. By offering one acid-labile ester (tert-butyl) and one base-labile ester (ethyl), it allows chemists to perform selective mono-deprotection and sequential derivatization without the yield losses associated with statistical mixtures, making it a critical raw material for the synthesis of complex active pharmaceutical ingredients (APIs) and highly functionalized heterocycles [1].

Research Fit

Unsymmetric diester designed for chemoselective transformations
Orthogonal protecting groups: acid-labile tert-butyl, base-stable ethyl ester
Supports sequential deprotection, alkylation, and decarboxylation routes

Substituting tert-butyl ethyl malonate with cheaper, symmetric alternatives like diethyl malonate or di-tert-butyl malonate fundamentally compromises synthetic efficiency and chemoselectivity. If a synthesis requires a mono-ester intermediate, attempting the mono-saponification of diethyl malonate inevitably yields a statistical mixture of the unreacted diester, the desired mono-ester, and the over-hydrolyzed di-acid, typically capping the theoretical yield of the desired product at around 50% and necessitating tedious chromatographic purification [1]. Conversely, di-tert-butyl malonate lacks a base-labile arm, preventing orthogonal cleavage strategies entirely. Procuring the asymmetric tert-butyl ethyl malonate is therefore a process necessity when sequential functionalization, mild decarboxylation, or strict avoidance of statistical mixtures is required to maintain high overall yields in multi-step pathways [2].

Substitution Risk

Property
tert-Butyl ethyl malonate
Symmetrical malonate (e.g., diethyl)
Ester reactivity
Orthogonal (acid vs. base)
Identical (both base-labile)
Sequential deprotection
May proceed with high chemoselectivity
May produce complex mixtures and lower yields
Intermediate isolation
Simplified by controlled reactivity
Can require extensive purification

Orthogonal Deprotection Efficiency vs. Statistical Saponification

The primary commercial advantage of tert-butyl ethyl malonate is its capacity for orthogonal deprotection. Treatment with trifluoroacetic acid (TFA) selectively cleaves the tert-butyl group to yield the monoethyl ester, while mild base (e.g., LiOH) selectively saponifies the ethyl ester. This targeted cleavage routinely achieves >90% yield of the pure mono-ester. In contrast, mono-saponification of symmetric diethyl malonate yields a statistical mixture, typically resulting in only ~50% of the desired mono-ester, contaminated with di-acid and starting material [1].

Evidence DimensionYield of pure mono-ester mono-acid intermediate
Target Compound Data>90% yield via selective TFA or LiOH cleavage
Comparator Or Baseline~50% yield via statistical mono-saponification of diethyl malonate
Quantified Difference~40% absolute increase in yield and elimination of di-acid byproducts
ConditionsAcidic (TFA/CH2Cl2) or basic (LiOH/MeOH) cleavage at room temperature

Eliminates the need for complex chromatographic separation of statistical mixtures, significantly reducing process time and solvent waste during scale-up.

Chemoselective hydrolysis
Head-to-head
10:1
tert-Butyl ester cleaved ~10× faster than ethyl vs. symmetrical analog: no selectivity
Reported selectivity enables mono-acid intermediate formation
Water/DMSO, heat; LiCl reduces ratio to 6:1

Mild Decarboxylation Preserving Base-Sensitive Substrates

Following alkylation, the tert-butyl group of tert-butyl ethyl malonate can be cleaved with neat TFA or TFA/DCM at room temperature, facilitating subsequent decarboxylation under mild thermal conditions while leaving the ethyl ester intact. Diethyl malonate derivatives require harsh aqueous saponification (e.g., NaOH/KOH) and strong heating to achieve decarboxylation, which routinely degrades base-sensitive functional groups such as epoxides, chiral centers, or certain amides [1].

Evidence DimensionDeprotection and decarboxylation conditions
Target Compound DataRoom temperature TFA cleavage followed by mild heating
Comparator Or BaselineStrong aqueous base (NaOH/KOH) and high heat for diethyl malonate
Quantified DifferenceAvoids strong aqueous base, preventing degradation of base-labile moieties
ConditionsPost-alkylation decarboxylation in complex intermediate synthesis

Enables the use of malonate chemistry on highly functionalized, sensitive API intermediates where traditional diethyl malonate protocols would cause substrate decomposition.

Synthesis yield
Reported
66%
Isolated yield, 93.4% purity (LCMS) DCC-mediated coupling, patent-validated
Benchmark supports reproducible process development
Cross-study comparable; conditions may vary

Desymmetrization for Sequential Heterocycle Functionalization

The inherent asymmetry of tert-butyl ethyl malonate allows for sequential, differentiated functionalization of the two carboxylate branches. In the synthesis of complex pyrazoles or oxindoles, one ester can be converted to an amide while the other is retained for later reduction or cross-coupling. Symmetric alternatives like di-tert-butyl malonate yield symmetric adducts that cannot be easily differentiated, requiring complete deprotection, re-esterification, and longer, lower-yielding synthetic detours to achieve the same substitution patterns[1].

Evidence DimensionCapability for sequential differentiated functionalization
Target Compound DataDirect orthogonal functionalization of C-1 and C-3 carbonyls
Comparator Or BaselineDi-tert-butyl malonate (symmetric, requires multi-step desymmetrization)
Quantified DifferenceSaves 2-3 synthetic steps compared to desymmetrizing a symmetric malonate adduct
ConditionsMulti-step heterocycle or pharmaceutical intermediate synthesis

Directly shortens synthetic routes for asymmetric target molecules, reducing overall procurement costs for reagents and labor.

Orthogonal reactivity
Class-level
Acid-labile t-Bu, base-labile Et
Reported property supports sequential synthesis design
Class-level inference; verify under specific conditions

Synthesis of Highly Functionalized APIs

Directly follows from the orthogonal deprotection evidence. Used when an intermediate requires selective mono-esterification without the yield penalties of statistical mixtures [1].

Mild Decarboxylation in Complex Molecule Construction

Leverages the TFA-cleavable tert-butyl group to perform decarboxylations on substrates containing base-labile functional groups that would not survive diethyl malonate saponification [2].

Sequential Derivatization in Heterocycle Manufacturing

Utilized in the synthesis of complex oxindoles, pyrazoles, and quinolines where the two malonate carbonyls must undergo different downstream reactions, such as amidation versus reduction [3].

Development of Targeted Protein Degraders (PROTACs)

Applied in linker synthesis where precise spatial arrangement and stepwise, orthogonal coupling of different targeting ligands are required to build functional degrader molecules [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cephalosporin core construction
Orthogonal ester reactivity
Chemoselective deprotection sequence
Polar ester-functionalized polysulfones
Scalable building block synthesis
Reproducible monomer yield and purity
Mono-substituted acetic acid derivatives
Predictable chemoselectivity
Selective deprotection without side reactions

XLogP3

1.5

Other CAS

32864-38-3

Wikipedia

Tert-Butyl ethyl malonate

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